molecular formula C13H14N2OS B1421806 N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide CAS No. 1015856-14-0

N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Cat. No.: B1421806
CAS No.: 1015856-14-0
M. Wt: 246.33 g/mol
InChI Key: RXWJWLMSNWHXKW-UHFFFAOYSA-N
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Description

“N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is a biochemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) .

The compound is shipped at normal temperature .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

  • Research Context : The development of amyloid imaging ligands for measuring amyloid in vivo in the brain of Alzheimer's disease patients has been a significant advancement. Radioligands such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) and others have shown robust differences in PIB retention between mild Alzheimer's disease patients and controls. These findings are crucial for early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Benzothiazoles as Anticancer Agents

  • Research Insights : Benzothiazole derivatives have shown a broad spectrum of biological activities, including anticancer properties. The review on therapeutic potential highlights the significance of benzothiazoles and their derivatives in the development of chemotherapeutic agents, emphasizing the structural simplicity and ease of synthesis that provides scope for the development of new chemical entities (Kamal et al., 2015).

Pharmacological Research Tools

  • Research Application : Compounds like eticlopride, a substituted benzamide analog, have been utilized extensively to understand central dopamine receptor function, demonstrating the versatility of benzamide derivatives in pharmacological research. This review highlights the drug's utility in experimental models, offering insights into the dopamine D2-like receptors' role in behavior and neurochemistry (Martelle & Nader, 2008).

Safety and Hazards

The safety information for “N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWJWLMSNWHXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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